molecular formula C19H21N5O3S B12249041 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine

Cat. No.: B12249041
M. Wt: 399.5 g/mol
InChI Key: KWHQWCFUGHHLKW-UHFFFAOYSA-N
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Description

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine is a complex organic compound that features a combination of imidazole, pyrrolidine, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrolidine derivative with the pyridazine ring under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric site, thereby altering the biological pathway .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-4-sulfonyl derivatives: These compounds share the imidazole and sulfonyl groups but differ in the attached functional groups.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.

    Pyridazine derivatives: Compounds with the pyridazine ring but varying functional groups .

Uniqueness

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

3-[[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]-6-phenylpyridazine

InChI

InChI=1S/C19H21N5O3S/c1-23-12-19(20-14-23)28(25,26)24-10-9-15(11-24)13-27-18-8-7-17(21-22-18)16-5-3-2-4-6-16/h2-8,12,14-15H,9-11,13H2,1H3

InChI Key

KWHQWCFUGHHLKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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